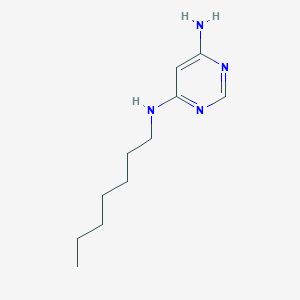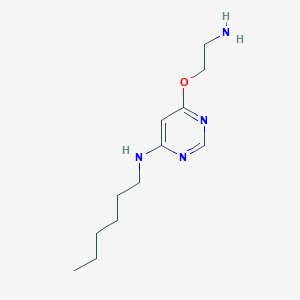
2-Methyl-4-(1-phenoxyethyl)benzoic acid
Descripción general
Descripción
2-Methyl-4-(1-phenoxyethyl)benzoic acid, also known as ME-PEBA, is an organic compound that has been studied for its potential applications in various scientific and research fields. This compound is a derivative of benzoic acid, and it has a unique structure that allows it to interact with other molecules in a specific way.
Aplicaciones Científicas De Investigación
2-Methyl-4-(1-phenoxyethyl)benzoic acid has a wide range of potential applications in scientific research. It has been studied for its ability to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. This property makes 2-Methyl-4-(1-phenoxyethyl)benzoic acid a useful tool for studying the effects of drugs on the body. Additionally, 2-Methyl-4-(1-phenoxyethyl)benzoic acid has been studied for its potential use as an antioxidant, as it has been shown to scavenge free radicals and reduce oxidative damage.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-(1-phenoxyethyl)benzoic acid is not fully understood, but it is believed to involve the binding of 2-Methyl-4-(1-phenoxyethyl)benzoic acid to the active site of enzymes, such as cytochrome P450 enzymes. This binding prevents the enzyme from performing its normal function, thus inhibiting its activity. Additionally, 2-Methyl-4-(1-phenoxyethyl)benzoic acid has been shown to interact with other molecules, such as proteins and nucleic acids, which may contribute to its mechanism of action.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-Methyl-4-(1-phenoxyethyl)benzoic acid have not been extensively studied, but some research has been done. 2-Methyl-4-(1-phenoxyethyl)benzoic acid has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to an increase in the amount of drugs that are metabolized in the body. Additionally, 2-Methyl-4-(1-phenoxyethyl)benzoic acid has been shown to scavenge free radicals and reduce oxidative damage, which could potentially have beneficial effects on health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-4-(1-phenoxyethyl)benzoic acid has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize in the lab, and it is relatively inexpensive to purchase. Additionally, 2-Methyl-4-(1-phenoxyethyl)benzoic acid is soluble in organic solvents, which makes it easy to use in experiments. On the other hand, 2-Methyl-4-(1-phenoxyethyl)benzoic acid is not very stable, and it is prone to hydrolysis and oxidation. Additionally, it is difficult to accurately measure the concentration of 2-Methyl-4-(1-phenoxyethyl)benzoic acid in a solution.
Direcciones Futuras
There are several potential future directions for research involving 2-Methyl-4-(1-phenoxyethyl)benzoic acid. One potential direction is to further investigate its potential as an antioxidant, as well as its ability to scavenge free radicals. Additionally, further research could be done to investigate the biochemical and physiological effects of 2-Methyl-4-(1-phenoxyethyl)benzoic acid, as well as its potential applications in drug metabolism and drug development. Additionally, further research could be done to investigate the mechanism of action of 2-Methyl-4-(1-phenoxyethyl)benzoic acid and its interactions with other molecules. Finally, research could be done to develop more efficient and cost-effective methods for synthesizing 2-Methyl-4-(1-phenoxyethyl)benzoic acid.
Propiedades
IUPAC Name |
2-methyl-4-(1-phenoxyethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-11-10-13(8-9-15(11)16(17)18)12(2)19-14-6-4-3-5-7-14/h3-10,12H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQJMWXWKVWXGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)OC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(1-phenoxyethyl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















